molecular formula C9H10BrClN2O B2469895 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride CAS No. 2416235-93-1

9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Cat. No.: B2469895
CAS No.: 2416235-93-1
M. Wt: 277.55
InChI Key: HDXDUUGDOIPWBA-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 9th position and a hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This action is similar to other benzodiazepines, which are known to modulate the GABAergic system .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in different binding affinities and efficacy compared to other benzodiazepines .

Properties

IUPAC Name

9-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O.ClH/c10-7-3-1-2-6-8(7)11-4-5-12-9(6)13;/h1-3,11H,4-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFQZJOKCJZHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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